molecular formula C20H30OP+ B1600456 Di-1-adamantylphosphine oxide CAS No. 131266-79-0

Di-1-adamantylphosphine oxide

Cat. No.: B1600456
CAS No.: 131266-79-0
M. Wt: 317.4 g/mol
InChI Key: YTLFFIFRPOHQPT-UHFFFAOYSA-N
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Description

Di-1-adamantylphosphine oxide is a chemical compound with the molecular formula C20H31OP. It is a stable tautomer of di-1-adamantylphosphinous acid. This compound is known for its bulky structure due to the presence of two adamantyl groups, which are tricyclic hydrocarbon structures. This compound is used in various chemical reactions, particularly as a ligand in transition metal-catalyzed reactions.

Mechanism of Action

Target of Action

Di-1-adamantylphosphine oxide (SPO-Ad) is primarily used as a ligand in various catalytic reactions . Its primary targets are transition metal complexes, particularly palladium (Pd) complexes . These complexes play a crucial role in various cross-coupling reactions, which are fundamental in organic synthesis .

Mode of Action

SPO-Ad interacts with its targets by coordinating with the metal center of the complex . It forms PA-Ad-coordinated complexes, POPd-Ad and POPd2-Ad . The interaction of SPO-Ad with Pd(II) leads to the reduction of Pd(II) by arylboronic acid . This interaction and the subsequent changes in the Pd complex are crucial for the catalytic activity of the complex .

Biochemical Pathways

The primary biochemical pathway affected by SPO-Ad is the Suzuki reaction of aryl chlorides . The Suzuki reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two aryl groups . The downstream effects of this pathway include the synthesis of various organic compounds, which have broad applications in natural product synthesis and materials science .

Result of Action

The result of SPO-Ad’s action is the successful catalysis of the Suzuki reaction of aryl chlorides . The mononuclear and mono-ligated Pd species, assumed to be catalytically active, are formed as a result of the interaction between SPO-Ad and Pd(II) . This leads to the formation of the desired organic compounds.

Action Environment

The action, efficacy, and stability of SPO-Ad are influenced by various environmental factors. For instance, the transformation of POPd2-Ad to POPd-Ad is facilitated in an acetonitrile environment . Additionally, the temperature can affect the catalytic yields of the reaction . Optimal reaction conditions, including the reaction time and catalyst loading, can enhance the effectiveness of SPO-Ad .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-1-adamantylphosphine oxide can be synthesized through the oxidation of di-1-adamantylphosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired oxide.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Di-1-adamantylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced back to di-1-adamantylphosphine using reducing agents such as aluminum hydride.

    Substitution: The phosphine oxide group can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and catalysts such as palladium or platinum.

    Reduction: Aluminum hydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Di-1-adamantylphosphine.

    Substitution: Phosphine derivatives with different functional groups.

Scientific Research Applications

Di-1-adamantylphosphine oxide has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the design of drugs that target specific molecular pathways.

    Industry: this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

Di-1-adamantylphosphine oxide can be compared with other similar compounds, such as:

    Di-tert-butylphosphine oxide: Similar in structure but with tert-butyl groups instead of adamantyl groups. This compound provides greater steric protection due to the larger size of the adamantyl groups.

    Di-1-adamantylchlorophosphine: A related compound where the oxygen atom is replaced by a chlorine atom. This compound is used in different types of reactions, such as chlorination.

    Di-1-adamantylthiophosphinic chloride: Similar in structure but with a sulfur atom instead of oxygen. It exhibits different reactivity due to the presence of sulfur.

The uniqueness of this compound lies in its bulky structure and the stability it provides to catalytic complexes, making it a valuable ligand in various chemical reactions.

Properties

IUPAC Name

bis(1-adamantyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLFFIFRPOHQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[P+](=O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460678
Record name di-1-adamantylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131266-79-0
Record name di-1-adamantylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-1-adamantylphosphine oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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